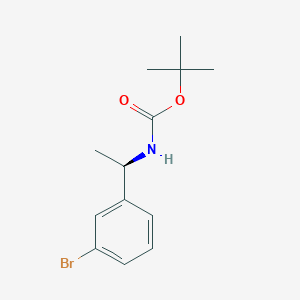
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride (2-ACFPBHCl) is a synthetic compound belonging to the class of organic compounds known as phenylalkanols. It is a white crystalline solid with a molecular weight of 437.94 g/mol. 2-ACFPBHCl has been studied for its potential use in scientific research, specifically for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride has been explored in the synthesis of anticancer compounds. For example, Liu Ying-xiang (2007) developed a compound utilizing similar structural elements, showcasing potential in anticancer applications (Liu Ying-xiang, 2007).
Trifluoromethyl Transfer Agent
Research by Eisenberger et al. (2012) involves the preparation of a trifluoromethyl transfer agent, which is closely related to the chemical structure of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. This highlights its potential use in advanced organic synthesis and chemical modification processes (Eisenberger et al., 2012).
Spectroscopic Studies
Rondino et al. (2016) conducted resonant photoionization spectroscopy and quantum chemical calculations on similar compounds. This kind of research is crucial for understanding the molecular behavior and interaction of such chemicals (Rondino et al., 2016).
Quantum Chemical Studies
Satheeshkumar et al. (2017) performed quantum chemical studies on molecular geometry and chemical reactivity of compounds related to 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. This research is significant for predicting the reactivity and stability of these compounds (Satheeshkumar et al., 2017).
Fluorescence and Biological Activity Studies
Budziak et al. (2019) explored the fluorescence and biological activity in derivatives of thiadiazole, a compound structurally similar to 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. Such studies are essential for developing new fluorescent probes or pharmaceuticals (Budziak et al., 2019).
Eigenschaften
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLSMWITHLLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C(C=CC=C1Cl)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)





![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)


![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
